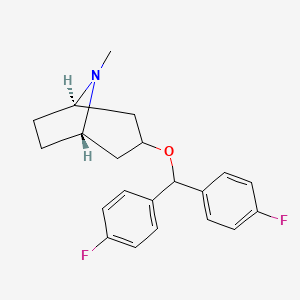
3alpha-Bis(4-fluorophenyl)methoxytropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3alpha-Bis(4-fluorophenyl)methoxytropane, also known as this compound, is a useful research compound. Its molecular formula is C21H23F2NO and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dopamine Transporter Inhibition
The primary application of 3α-Bis(4-fluorophenyl)methoxytropane is its role as a dopamine uptake inhibitor. Research indicates that it has a high affinity for the dopamine transporter (Ki = 11.8 nM) and can effectively displace radiolabeled ligands from the dopamine transporter in rat models . This property is critical in studying the pharmacological effects of substances like cocaine and methamphetamine, as it can modulate their reinforcing effects.
Therapeutic Potential in Substance Use Disorders
Several studies have investigated the potential of this compound in treating psychostimulant use disorders. For instance, it has been shown to reduce cocaine-induced locomotor activity and conditioned reward in animal models, suggesting its utility in mitigating the effects of cocaine addiction . The compound's analogues have demonstrated varying degrees of efficacy, with some achieving significant selectivity for the dopamine transporter over muscarinic receptors, which is crucial for minimizing side effects associated with non-specific receptor binding .
Structure-Activity Relationships
The development of N-substituted analogues of 3α-Bis(4-fluorophenyl)methoxytropane has been pivotal in enhancing its pharmacological profile. Research has focused on modifying the N-methyl group to improve selectivity and potency at the dopamine transporter while reducing affinity at muscarinic sites. For example, substituting the N-methyl group with a phenyl-n-butyl group yielded an analogue with a Ki of 8.51 nM at the dopamine transporter and significantly decreased affinity at muscarinic receptors (Ki = 576 nM), achieving a 68-fold selectivity .
Case Study 1: Cocaine Use Disorder Treatment
In a study involving cocaine-dependent subjects, 3α-Bis(4-fluorophenyl)methoxytropane analogues were evaluated for their ability to reduce cocaine's reinforcing effects. Results indicated that certain analogues effectively diminished cocaine-induced behaviors without eliciting stimulant effects themselves, highlighting their potential as therapeutic agents .
Case Study 2: Comparative Molecular Field Analysis
A comparative molecular field analysis (CoMFA) was performed to understand the binding affinities of various analogues better. This analysis provided insights into how structural modifications influence receptor binding and activity, facilitating the design of more effective drugs targeting the dopamine transporter .
Propiedades
Fórmula molecular |
C21H23F2NO |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C21H23F2NO/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15/h2-9,18-21H,10-13H2,1H3/t18-,19+,20? |
Clave InChI |
MHNSOBBJZCWUGS-YOFSQIOKSA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
SMILES canónico |
CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Sinónimos |
AHN 1055 AHN-1055 AHN1055 N-methyl-3-(bis(4'-fluorophenyl)methoxy)tropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















